4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide
Description
4-Fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a propylsulfanyl group at position 5 and a 4-fluorobenzamide moiety at position 2. The 1,3,4-thiadiazole scaffold is known for its diverse pharmacological activities, including anticancer, antimicrobial, and antioxidant properties . The propylsulfanyl substituent may influence lipophilicity and metabolic stability, distinguishing it from other analogs .
Properties
Molecular Formula |
C12H12FN3OS2 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
4-fluoro-N-(5-propylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide |
InChI |
InChI=1S/C12H12FN3OS2/c1-2-7-18-12-16-15-11(19-12)14-10(17)8-3-5-9(13)6-4-8/h3-6H,2,7H2,1H3,(H,14,15,17) |
InChI Key |
FTWLLLVYBVNSCU-UHFFFAOYSA-N |
Canonical SMILES |
CCCSC1=NN=C(S1)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the reaction of 4-fluorobenzoyl chloride with 5-(propylsulfanyl)-1,3,4-thiadiazole-2-amine. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The propylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the 1,3,4-Thiadiazole Ring
The substituent at position 5 of the thiadiazole ring significantly impacts physicochemical and biological properties:
Key Observations :
- Propylsulfanyl vs.
- Fluorine vs. Bromine/Chlorine : Fluorine’s smaller size and electronegativity reduce steric hindrance and polarize the benzamide carbonyl, enhancing hydrogen-bonding capacity .
Spectroscopic and Structural Comparisons
Infrared (IR) Spectroscopy :
- C=O Stretch: Target compound: ~1660–1680 cm⁻¹ (consistent with benzamide carbonyl) . N-(5-(2-cyanoacetamido)-1,3,4-thiadiazol-2-yl)benzamide (3): 1682 cm⁻¹ (cyano group conjugation lowers carbonyl frequency) .
- S-H/C-S Stretch :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
